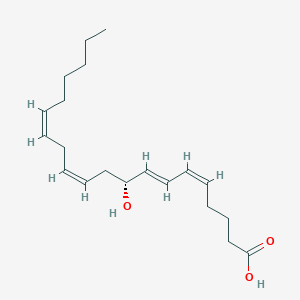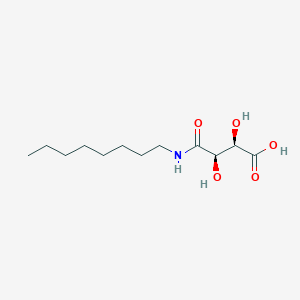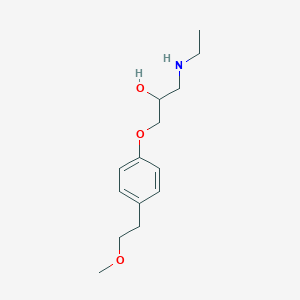
9(R)-Hete
Overview
Description
9(R)-Hete, also known as 9-hydroxy-10, 11, 12, 13-octadecatetraenoic acid, is a naturally occurring fatty acid that has been shown to have a wide range of biological and physiological effects. It is found in a variety of organisms, including plants, fungi, and animals, and is believed to play a role in a variety of metabolic processes. In recent years, 9(R)-Hete has become increasingly popular as a research tool due to its ability to modulate a wide range of physiological processes and its potential for medical applications.
Scientific Research Applications
Biomedical Research: Understanding Inflammatory Processes
9®-HETE plays a significant role in the study of inflammation. It is involved in the regulation of various cellular functions related to inflammatory responses. Research in this area can lead to a better understanding of the mechanisms behind chronic inflammatory diseases and potentially to the development of new anti-inflammatory drugs .
Pharmacology: Drug Development
This compound is crucial for pharmacological research, particularly in the development of drugs that target the arachidonic acid pathway. By understanding how 9®-HETE interacts with other compounds and receptors within this pathway, researchers can design drugs that modulate its effects, which may be beneficial in treating conditions like asthma or arthritis .
Nutritional Science: Dietary Impact on Disease
In nutritional science, 9®-HETE is studied for its role in diseases influenced by diet. For instance, the metabolism of fatty acids, including the production of 9®-HETE, can be affected by dietary choices, which in turn may impact the development of metabolic disorders .
Cancer Research: Tumor Progression and Metastasis
9®-HETE has been implicated in cancer research, particularly concerning tumor progression and metastasis. Its levels and activity may influence tumor growth and the spread of cancer cells, making it a potential biomarker for cancer progression or a target for therapeutic intervention .
Neuroscience: Neuroinflammation and Neurodegenerative Diseases
In neuroscience, 9®-HETE is of interest due to its potential involvement in neuroinflammation and neurodegenerative diseases. It may play a part in the pathophysiology of diseases like Alzheimer’s, where inflammation is a key feature .
Toxicology: Environmental Toxins and Body Response
The study of 9®-HETE in toxicology involves understanding how environmental toxins affect its production and downstream effects. This research can provide insights into how the body responds to harmful substances and the role of lipid mediators in these responses .
Dermatology: Skin Disorders and Wound Healing
In dermatology, 9®-HETE’s role in skin disorders and wound healing is investigated. Its involvement in the skin’s inflammatory response suggests that it could be a target for treating conditions like psoriasis or for enhancing wound healing processes .
Cardiovascular Research: Heart Disease and Stroke
Finally, in cardiovascular research, 9®-HETE is examined for its effects on heart disease and stroke. It may influence blood vessel constriction and inflammation, both of which are critical factors in cardiovascular diseases .
properties
IUPAC Name |
(5Z,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOYYZUTNAWSA-AZFZJQGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185849 | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107656-14-4 | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107656-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)


![2,2,2-trichloroethyl N-[bromo(diethoxyphosphoryl)methyl]carbamate](/img/structure/B26947.png)

![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)





